molecular formula C14H26N2O2 B13113166 tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13113166
M. Wt: 254.37 g/mol
InChI Key: XAXGSSQXMDUZDQ-FOSCPWQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a bicyclo[3.2.1]octane core with a tert-butyl carboxylate group at the 3-position and a 2-aminoethyl substituent at the 8-position. Its stereochemistry is defined as (1S,5R), which impacts its spatial arrangement and biological interactions. The molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol (CAS 1341038-78-5) .

Applications: Primarily used as a heterocyclic building block in pharmaceutical research, it serves as a precursor for synthesizing bioactive molecules.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-4-5-11(9-16)12(10)6-7-15/h10-12H,4-9,15H2,1-3H3/t10-,11+,12?

InChI Key

XAXGSSQXMDUZDQ-FOSCPWQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCN

Origin of Product

United States

Preparation Methods

Reductive N-Alkylation Route

One well-documented approach involves the reductive N-alkylation of a bicyclic amine intermediate with a protected amino aldehyde or acetal derivative:

  • Step 1: Formation of Acetal Intermediate

    The bicyclic amine (e.g., phenyltropane or related 3-azabicyclo[3.2.1]octane) is reacted with dimethoxyacetaldehyde under reductive amination conditions to form an acetal intermediate. This reaction is typically conducted at mild temperatures (20–40 °C) over several hours (3–72 h) to ensure completion.

  • Step 2: Hydrolysis to Aldehyde

    The acetal is hydrolyzed in aqueous strong acid (e.g., 3N to 6N HCl) to yield the corresponding aldehyde intermediate as a hydrochloride salt.

  • Step 3: Reductive Amination

    The aldehyde intermediate undergoes reductive amination with an amine bearing the desired 2-aminoethyl group, producing the N-alkylated bicyclic amine intermediate. Reducing agents such as sodium cyanoborohydride or similar mild hydride donors are employed to facilitate this step.

  • Step 4: Boc Protection

    The free amine is protected using tert-butoxycarbonyl (Boc) reagents to afford the tert-butyl carbamate derivative, stabilizing the amine for further manipulations or isolation.

Amide Coupling and Reduction Route

An alternative preparation involves coupling a carboxylic acid derivative of the bicyclic amine with an amine reagent, followed by reduction:

  • Step 1: Amide Formation

    The carboxylic acid derivative of the bicyclic intermediate is coupled with an amine (e.g., 2-aminoethylamine) using amide coupling agents such as carbodiimides or uronium salts under anhydrous conditions to form an amide intermediate.

  • Step 2: Reduction of Amide

    The amide intermediate is then reduced, typically using reagents such as lithium aluminum hydride or borane complexes, to convert the amide into the corresponding amine, yielding the 2-aminoethyl-substituted bicyclic amine.

  • Step 3: Boc Protection

    The amine is subsequently protected with Boc anhydride or related reagents to afford the final tert-butyl carbamate compound.

This method is advantageous for its straightforward coupling and reduction steps but requires careful control of reaction conditions to avoid over-reduction or racemization.

Palladium-Catalyzed Hydrogenation

In some cases, the starting material is a benzyl-protected bicyclic amine derivative, which is subjected to palladium on carbon (Pd/C) catalyzed hydrogenation:

  • The benzyl protecting group is removed under hydrogen atmosphere in the presence of Pd/C catalyst.
  • This step yields the free amine, which is then Boc-protected to obtain the target compound.

This method is useful when the starting material contains benzyl groups that need to be removed without affecting other sensitive functionalities.

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Reductive N-alkylation Dimethoxyacetaldehyde, NaBH3CN or similar 20–40 3–72 Mild acidic or neutral pH preferred
Acetal hydrolysis 3N–6N HCl aqueous solution Ambient 1–4 Produces aldehyde hydrochloride salt
Amide coupling Carbodiimide or uronium salts 0–25 1–24 Anhydrous solvents (e.g., DCM, DMF)
Amide reduction LiAlH4 or borane complexes 0–60 2–12 Requires dry conditions
Boc protection Boc anhydride, base (e.g., triethylamine) 0–25 1–24 Protects amine for stability
Pd/C hydrogenation (optional) H2 gas, Pd/C catalyst 25–40 4–24 Removes benzyl protecting groups
  • The reductive N-alkylation method has been shown to provide high yields (typically >70%) with excellent stereochemical retention when reaction parameters are optimized for temperature and time.
  • Hydrolysis of acetals under strong acidic conditions is efficient but requires careful quenching to prevent side reactions or decomposition.
  • Amide coupling followed by reduction offers a versatile route but may require purification steps to remove residual reducing agents and side products.
  • Boc protection is critical to isolate stable intermediates and final products, facilitating purification and storage.
  • Use of palladium-catalyzed hydrogenation is effective for deprotection but must be carefully controlled to avoid over-reduction of sensitive bicyclic systems.
Method Key Steps Advantages Challenges Typical Yield (%)
Reductive N-Alkylation Acetal formation → hydrolysis → reductive amination → Boc protection High stereoselectivity; mild conditions Requires strong acid for hydrolysis; long reaction times 70–85
Amide Coupling + Reduction Amide formation → reduction → Boc protection Straightforward; versatile amine introduction Sensitive to moisture; reduction step requires care 60–80
Pd/C Hydrogenation Benzyl deprotection → Boc protection Efficient deprotection; mild conditions Potential over-reduction; catalyst handling 75–90

The preparation of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is achieved through sophisticated synthetic routes involving reductive N-alkylation, amide coupling with reduction, and palladium-catalyzed hydrogenation techniques. Each method offers distinct advantages and challenges, with careful control of reaction conditions essential to maintain stereochemical integrity and achieve high purity. These preparation methods are well-documented in patent literature and research publications, providing a robust foundation for the synthesis of this compound for pharmaceutical and research applications.

Chemical Reactions Analysis

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications
Target Compound (1341038-78-5) C₁₄H₂₆N₂O₂ 254.37 8-(2-aminoethyl) (1S,5R) Drug discovery, heterocyclic building block
tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (207405-68-3) C₁₂H₂₂N₂O₂ 226.32 3-amino (1S,5S) Intermediate in chiral synthesis
tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (637301-19-0) C₁₂H₁₉NO₃ 225.28 8-oxo Not specified Synthesis of ketone derivatives
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (1554426-50-4) C₁₃H₂₃N₂O₂·HCl 278.80 (salt) 8-(aminomethyl) Not specified Improved solubility (hydrochloride salt)
tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (1932591-63-3) C₁₂H₂₂N₂O₂ 226.32 2-amino (1R,2S,5R) Stereospecific receptor targeting
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (1780781-02-3) C₁₂H₂₂N₂O₂ 226.32 1-amino Not specified Carboxylic acid protection

Key Differences and Implications :

The 8-oxo derivative (CAS 637301-19-0) lacks an amino group, reducing basicity but increasing polarity, which may affect membrane permeability .

Stereochemical Variations: The (1S,5R) configuration in the target compound contrasts with (1S,5S) in CAS 207405-68-3, leading to divergent interactions in chiral environments (e.g., enzyme active sites) . The (1R,2S,5R) isomer (CAS 1932591-63-3) demonstrates how minor stereochemical changes can alter pharmacological profiles .

Functional Group Reactivity: Aminoethyl vs. Oxo: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., amide coupling), whereas the oxo group in CAS 637301-19-0 facilitates reductions or condensations . Hydrochloride Salts: CAS 1554426-50-4’s hydrochloride salt improves aqueous solubility, critical for in vitro assays .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (254.37 vs. ~226–227 in analogs) may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .

Biological Activity

Tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and an aminoethyl side chain. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • IUPAC Name : this compound
  • InChI Key : XAXGSSQXMDUZDQ-FOSCPWQOSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's bicyclic structure allows it to fit into specific binding sites on proteins, potentially modulating the activity of enzymes or receptors involved in critical biochemical pathways.

Potential Targets

  • Protein-Protein Interactions : The compound may disrupt or enhance interactions between proteins, influencing cellular signaling pathways.
  • Enzyme Modulation : It can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that similar azabicyclic compounds can inhibit enzymes involved in lipid metabolism, such as N-acylethanolamine acid amidase (NAAA), which is crucial for pain signaling pathways .
  • Neuroprotective Effects : Some derivatives of azabicyclo compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : The bicyclic structure may confer antimicrobial activity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of azabicyclic compounds, including this compound:

StudyFindings
Identified high selectivity for NAAA inhibition, leading to potential pain management applications.
Showed that structural modifications can enhance pharmacokinetic properties and biological efficacy.
Demonstrated interactions with key metabolic enzymes influencing lipid signaling pathways.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other related compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxyl group instead of aminoDifferent reactivity and applications
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateDifferent stereochemistryAffects reactivity and biological activity
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylateSimilar bicyclic structureVariation in nitrogen placement affects properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.